molecular formula C10H25ClOSi3 B14592546 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane CAS No. 61222-35-3

1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane

Katalognummer: B14592546
CAS-Nummer: 61222-35-3
Molekulargewicht: 281.01 g/mol
InChI-Schlüssel: ITAWXOGEMAAQBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane is an organosilicon compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chloromethyl group, two tetramethyl groups, and a trimethylsilyl-substituted ethenyl group attached to a disiloxane backbone. Its molecular formula is C10H25ClOSi3.

Vorbereitungsmethoden

The synthesis of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane typically involves the reaction of chloromethyltrimethylsilane with a suitable disiloxane precursor. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, participating in substitution or addition reactions .

Vergleich Mit ähnlichen Verbindungen

1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane can be compared with other similar organosilicon compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

61222-35-3

Molekularformel

C10H25ClOSi3

Molekulargewicht

281.01 g/mol

IUPAC-Name

chloromethyl-[dimethyl(2-trimethylsilylethenyl)silyl]oxy-dimethylsilane

InChI

InChI=1S/C10H25ClOSi3/c1-13(2,3)8-9-14(4,5)12-15(6,7)10-11/h8-9H,10H2,1-7H3

InChI-Schlüssel

ITAWXOGEMAAQBL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C=C[Si](C)(C)O[Si](C)(C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.